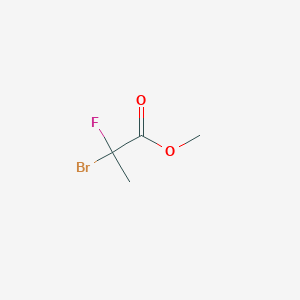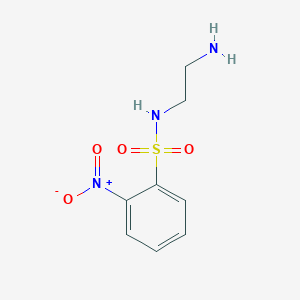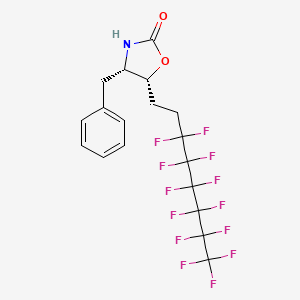
4-苯基苯三氟甲磺酸酯
描述
4-Phenylphenyl triflate is an organic compound with the molecular formula C₁₃H₉F₃O₃S. It is characterized by a phenyl group attached to another phenyl ring, which is further substituted with a triflate group (trifluoromethanesulfonate). This compound is known for its utility in various chemical reactions, particularly in organic synthesis and catalysis.
科学研究应用
4-Phenylphenyl triflate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It is known that most drugs exert their effects by interacting with biological receptors, which can be proteins, enzymes, or nucleic acids . The specific targets of 4-Phenylphenyl triflate could be determined through further experimental studies.
Mode of Action
Generally, drugs interact with their targets to induce a biological response . This interaction can result in the activation or inhibition of the target, leading to changes in cellular processes. The exact mode of action of 4-Phenylphenyl triflate would require additional research for a definitive explanation.
Biochemical Pathways
It’s worth noting that drugs typically influence biochemical pathways by interacting with one or more components of the pathway, leading to alterations in the downstream effects
Action Environment
Environmental factors can significantly impact a drug’s effectiveness and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, a common reaction in organic chemistry, has been performed in water, demonstrating the influence of the reaction environment
生化分析
Biochemical Properties
The biochemical properties of 4-Phenylphenyl triflate are not well-studied. As a triflate, it is known to be an excellent leaving group used in certain organic reactions such as nucleophilic substitution . This suggests that 4-Phenylphenyl triflate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of 4-Phenylphenyl triflate is not well-understood. Its role as a leaving group in organic reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenylphenyl triflate can be synthesized through several methods, including the reaction of 4-phenylphenol with triflic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, often at room temperature, to yield the triflate ester.
Industrial Production Methods: On an industrial scale, the synthesis of 4-Phenylphenyl triflate involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material suitable for various applications.
化学反应分析
Types of Reactions: 4-Phenylphenyl triflate is highly reactive and participates in several types of chemical reactions, including:
Oxidation: The triflate group can be oxidized under specific conditions to form phenolic derivatives.
Reduction: Reduction reactions can convert the triflate group to other functional groups, such as alcohols.
Substitution: The triflate group is a good leaving group, making it useful in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic compounds and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted phenyl compounds depending on the nucleophile used.
相似化合物的比较
4-Phenylphenyl triflate is often compared to other triflate esters and related compounds, such as:
Tosylates (TsO): Similar to triflates, tosylates are used as leaving groups in substitution reactions.
Mesylates (MsO): Mesylates also serve as good leaving groups and are used in similar reactions.
Triflamides (CF₃SO₂NH): These compounds are related to triflates and are used in various organic synthesis applications.
Uniqueness: 4-Phenylphenyl triflate is unique due to its stability, reactivity, and versatility in organic synthesis. Its ability to participate in a wide range of reactions makes it a valuable tool in both research and industrial applications.
属性
IUPAC Name |
(4-phenylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYGCJTUUXOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454432 | |
| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-78-9 | |
| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Biphenylyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



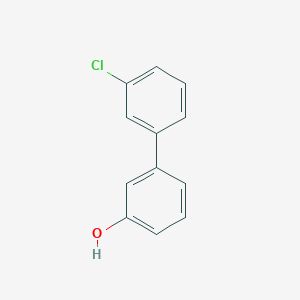
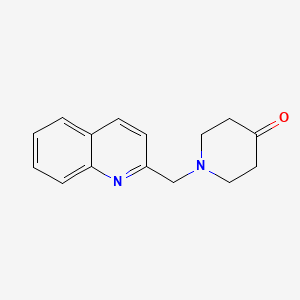
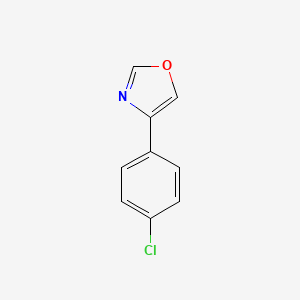
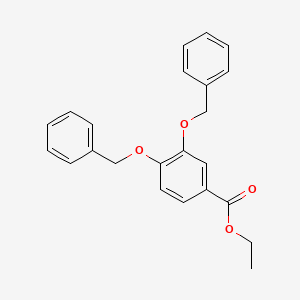
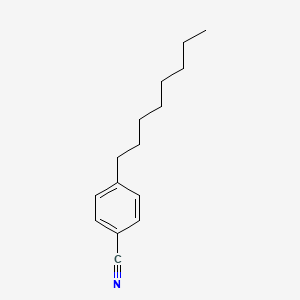

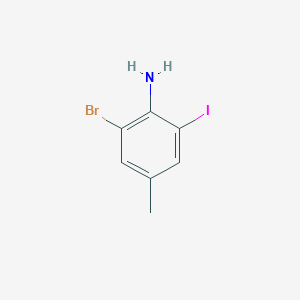
![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
